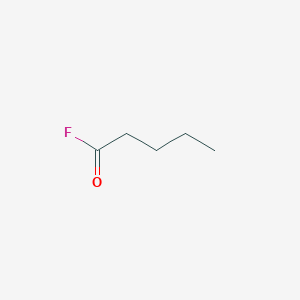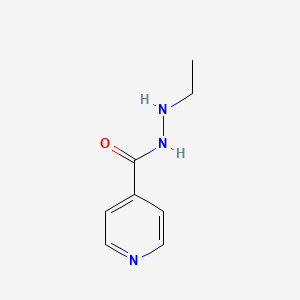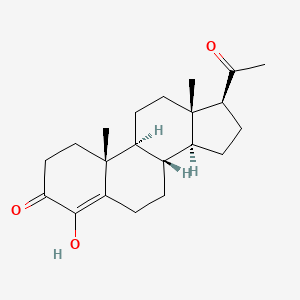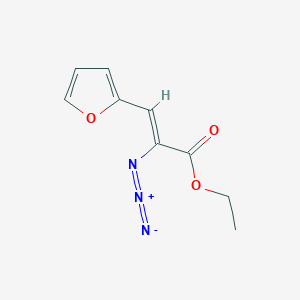
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester is an organic compound that features an azido group, a furan ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester typically involves the reaction of 2-furanylpropenoic acid with an azide source under specific conditions. One common method is to start with 2-furanylpropenoic acid, which is then esterified using ethanol in the presence of a strong acid catalyst. The resulting ester is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to introduce the azido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and azidation processes. These methods would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for bioconjugation and labeling applications. The azido group can react with alkynes to form triazoles, which are stable and bioorthogonal.
Comparison with Similar Compounds
Similar Compounds
2-Azido-3-(2-thienyl)-2-propenoic acid ethyl ester: Similar structure but with a thiophene ring instead of a furan ring.
2-Azido-3-(2-pyridyl)-2-propenoic acid ethyl ester: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or pyridine analogs
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl (Z)-2-azido-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)8(11-12-10)6-7-4-3-5-15-7/h3-6H,2H2,1H3/b8-6- |
InChI Key |
POGGOTCOSKXYLN-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/N=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)



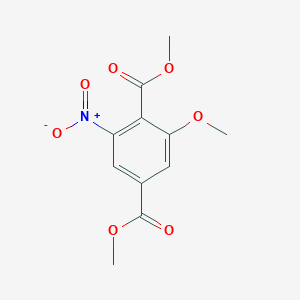
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
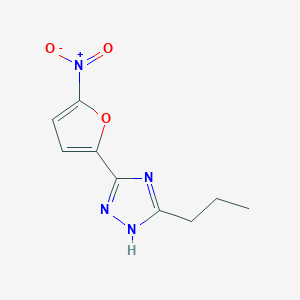
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
